The synthesis of 4'-Fluoroadenosine has been achieved through several methods:
These synthetic strategies highlight the versatility and potential efficiency in producing 4'-Fluoroadenosine for research and application.
The molecular structure of 4'-Fluoroadenosine can be represented as follows:
The structure features a ribose sugar with a fluorine atom bonded to the 4' carbon, altering its electronic properties compared to natural adenosine. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) have been employed to elucidate its structure, revealing coupling constants that provide insights into its conformational preferences .
4'-Fluoroadenosine participates in various chemical reactions typical of nucleosides:
These reactions underscore its functional versatility in biochemical contexts.
The mechanism of action for 4'-Fluoroadenosine primarily revolves around its role as a substrate or inhibitor in enzymatic processes involving nucleotides:
This mechanism highlights its significance in therapeutic applications.
Studies have shown that 4'-Fluoroadenosine maintains structural integrity across various experimental conditions, making it an attractive candidate for further biochemical research .
4'-Fluoroadenosine has several scientific applications:
The exploration of 4'-fluoronucleosides originates from the serendipitous discovery of nucleocidin (Fig. 1), a rare natural product isolated in 1956 from Streptomyces calvus. Initial structural characterization erroneously identified nucleocidin as a 4'-sulfamoyloxy adenosine derivative. It wasn't until 1969 that advanced NMR and mass spectrometry techniques revealed its true structure as 4'-fluoro-5'-O-sulfamoyladenosine, marking it as the first known naturally occurring 4'-fluoronucleoside [3] [5]. This discovery was scientifically remarkable given:
Table 1: Key Milestones in 4'-Fluoronucleoside Development
Year | Discovery/Advance | Significance | |
---|---|---|---|
1956 | Isolation of nucleocidin | First fluorine-containing nucleoside natural product | |
1969 | Structural elucidation | Correct identification of 4'-F substitution via ¹⁹F-NMR | |
1970s | Synthetic methodologies | Development of routes to stabilize 4'-F anomeric center | |
2000s | Antiviral applications | Design of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | |
2020s | Broad-spectrum candidates | Exploration of 4'-cyano derivatives (e.g., CAdA) | [1] [3] [6] |
Nucleocidin's structural confirmation inspired synthetic efforts to develop stabilized 4'-fluoronucleoside analogues. Early chemical challenges centered on preventing β-elimination of fluoride due to the anomeric effect, solved through strategic protection/deprotection strategies and stereocontrolled fluorination. These advances enabled systematic exploration of 4'-fluorinated analogues, leading to contemporary derivatives like EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) and CAdA (4'-C-cyano-2-amino-2'-deoxyadenosine) with optimized antiviral profiles [1] [6].
The 4'-fluorine atom exerts profound influences on nucleoside conformation and reactivity through two primary mechanisms:
Table 2: Structural Parameters of 4'-Fluoroadenosine vs. Natural Adenosine
Parameter | 4'-Fluoroadenosine | Adenosine | Technique | |
---|---|---|---|---|
C4'-F bond length | 1.392 Å | N/A | X-ray crystallography | |
Glycosidic bond length (C1'-N9) | 1.477 Å | 1.467 Å | X-ray/neutron diffraction | |
Preferred sugar pucker | C3'-endo (78%) | C2'-endo (62%) | NMR solution state | |
ΔG for N-glycosyl rotation | +10.2 kcal/mol | +8.1 kcal/mol | Computational (DFT) | [3] [8] |
Functionally, these perturbations enhance phosphorylation efficiency by cellular kinases. The 4'-fluoro modification increases lipophilicity (clogP +0.37 vs adenosine), facilitating membrane permeation. Crucially, the intact 3'-OH enables incorporation into growing nucleic acid chains by viral polymerases, while the fluorine creates steric conflicts that disrupt subsequent elongation—a mechanism exploited in antiviral design [1] [6].
Biochemical comparisons reveal how 4'-fluorination alters key interactions with enzymatic targets:
Post-incorporation, primer extension is inhibited via delayed chain termination: Unlike 3'-deoxy analogues (e.g., cordycepin), 4'-fluoroadenosine permits addition of 1–2 subsequent nucleotides before stalling due to distorted geometry at the 3'-terminus [2] [6]
Resistance Profiles:
Table 3: Biochemical Properties of 4'-Modified Adenosine Analogues
Parameter | 4'-Fluoroadenosine | EFdA | CAdA | Natural dATP | |
---|---|---|---|---|---|
Anti-HIV-1 IC₅₀ | 0.15 μM | 0.0003 μM | 0.00016 μM | N/A | |
Anti-HBV IC₅₀ | 1.2 μM | 160 nM | 0.4 nM | N/A | |
K_m for HIV RT | 2.8 μM | 0.11 μM | 0.08 μM | 1.1 μM | |
Mechanism | Delayed termination | Dual: immediate/delayed termination | Translocation block | Natural substrate | [2] [6] |
Structurally, 4'-fluoroadenosine serves as a versatile scaffold for further modifications. Contemporary analogues like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) demonstrate that combining 4'-modifications with base alterations (e.g., 2-fluorination or 2-amination) yields synergistic effects. EFdA exhibits picomolar potency against HIV-1 by acting as a translocation-defective inhibitor, while CAdA achieves broad-spectrum inhibition against HBV and HIV through optimized steric complementarity with viral polymerase active sites [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5